2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Mechanism of Action
Target of Action
It’s known that fmoc amino acids are generally used as building blocks in peptide synthesis .
Mode of Action
Fmoc-DL-2-aminobutyric acid, like other Fmoc amino acids, is used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group during peptide bond formation . It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds with other amino acids .
Biochemical Pathways
As a building block in peptide synthesis, it contributes to the formation of peptides, which can participate in various biological processes depending on their sequence and structure .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptide .
Action Environment
The action of Fmoc-DL-2-aminobutyric acid, as a component in peptide synthesis, can be influenced by various factors such as pH, temperature, and the presence of other reactants . Its stability is generally good, as it is stable at room temperature and has a long shelf-life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of butanoic acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting butanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of butanoic acid and Fmoc chloride are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid has several scientific research applications:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for various biological studies.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Material Science: Utilized in the development of novel materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly suitable for peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174879-28-8 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174879-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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